Cas no 125-10-0 (Prednisone Acetate)
Prednisone Acetate Chemical and Physical Properties
Names and Identifiers
-
- Prednisone Acetate
- Pregna-1,4-diene-3,11,20-trione,17,21-dihydroxy-, 21-acetate (6CI,7CI,8CI)
- 21-Acetoxy-17a-hydroxypregna-1,4-diene-3,11,20-trione
- Cortancyl
- Delcortin
- Delta-Corlin
- Deltalone
- Ferrosan
- NSC 10965
- Nisone
- D1-Cortisone 21-acetate
- D1-Dehydrocortisone acetate
- Prednisone 21-Acetat
- Prednisone 21-acetate
- [2-[(8S,9S,10S,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxo-ethyl] acetate
- Ferr
- Cblconin
- 1-Cortisone 21-Acetate
- CHEBI:34655
- MFCD00200229
- J-005194
- NSC-10965
- 1,4-Pregnadien-17.alpha.,21-diol-3,11,20-trione-21-acetate
- MLS002638169
- CS-0013902
- PREDNISONE 21-ACETATE [MI]
- 21-Acetoxy-17alpha-hydroxypregna-1,4-diene-3,11,20-trione
- NSC10965
- PREDNISONE ACETATE [WHO-DD]
- DTXSID20154539
- Pregna-1,4-diene-3,11,20-trione, 21-(acetyloxy)-17-hydroxy-
- HY-B1832
- AKOS015901581
- .delta.-Corlin
- HMS2877O11
- BRN 2342061
- BCP11153
- Pregna-1,11,20-trione, 17,21-dihydroxy-, 21-acetate
- SCHEMBL180409
- 2-[(1R,3aS,3bS,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-7,10-dioxo-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl]-2-oxoethyl acetate
- PREDNISONE IMPURITY E [EP IMPURITY]
- Pregna-1,4-diene-3,11,20-trione, 17,21-dihydroxy-, 21-acetate
- 125-10-0
- MLS001164126
- SMR000539571
- .DELTA.'-Dehydrocortisone acetate
- delta1-Cortisone-21-acetate
- OU93QEL83U
- EN300-23248413
- 17-Hydroxy-3,11,20-trioxopregna-1,4-dien-21-yl acetate, (17.alpha.)- #
- 1,4-Pregnadien-17-alpha,21-diol-3,11,20-trione-21-acetate
- 17-Hydroxy-3,11,20-trioxopregna-1,4-dien-21-yl acetate
- delta-1-Dehydrocortison acetate
- PREDNISONE ACETATE [MART.]
- D08416
- EINECS 204-726-0
- UNII-OU93QEL83U
- .DELTA.1-Dehydrocortisone acetate
- CHEMBL1507567
- 1,4-Pregnadien-17alpha,21-diol-3,11,20-trione-21-acetate
- delta'-Dehydrocortisone acetate
- s5489
- NCGC00246186-01
- Pregna-1,11,20-trione, 21-(acetyloxy)-17-hydroxy-
- 21-(Acetyloxy)-17-hydroxy-pregna-1,4-diene-3,11,20-trione
- prednisone-21-acetate
- Prednisone, 21-acetate
- DB14646
- [2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
- AS-12961
- Q27116200
- U 6167
- NS00024024
- .DELTA.1-Cortisone-21-acetate
- 21-(Acetyloxy)-17-hydroxypregna-1,4-diene-3,11,20-trione
- 4-08-00-03532 (Beilstein Handbook Reference)
- G12467
- DTXCID3077030
- Pregna-1,4-diene-3,11,20-trione, 21-(acetyloxy)-17-hydroxy-(9CI)
- 204-726-0
- PREDNISONE ACETATE (MART.)
- 2-((8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate
- PREDNISONE IMPURITY E (EP IMPURITY)
- FP27136
- 21-(Acetyloxy)-17-hydroxy-pregna-1,4-diene-3,11,20-trione;21-Acetoxy-17a-hydroxypregna-1,4-diene-3,11,20-trione;Prednisone acetate
-
- MDL: MFCD00200229
- Inchi: 1S/C23H28O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h6,8,10,16-17,20,28H,4-5,7,9,11-12H2,1-3H3/t16-,17-,20+,21-,22-,23-/m0/s1
- InChI Key: MOVRKLZUVNCBIP-RFZYENFJSA-N
- SMILES: O[C@]1(C(COC(C)=O)=O)CC[C@H]2[C@@H]3CCC4=CC(C=C[C@]4(C)[C@H]3C(C[C@@]21C)=O)=O
Computed Properties
- Exact Mass: 400.18900
- Monoisotopic Mass: 400.189
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 29
- Rotatable Bond Count: 4
- Complexity: 869
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 6
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 18
- XLogP3: nothing
- Topological Polar Surface Area: 97.7A^2
Experimental Properties
- Color/Form: Powder
- Density: 1.28
- Melting Point: 230-240°C
- Boiling Point: 582.0±50.0 °C at 760 mmHg
- Flash Point: 200.2±23.6 °C
- Refractive Index: 1.579
- Solubility: 生物体外In Vitro:DMSO溶解度25 mg/mL(62.43 mM;Need ultrasonic)
- PSA: 97.74000
- LogP: 2.33660
- Specific Rotation: D25 +186° (dioxane)
- FEMA: 2158
Prednisone Acetate Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- Risk Phrases:R20/21/22; R36/37/38
- Storage Condition:Store at room temperature
Prednisone Acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P302294-1g |
Prednisone Acetate |
125-10-0 | 98% | 1g |
¥543.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P302294-25g |
Prednisone Acetate |
125-10-0 | 98% | 25g |
¥3207.90 | 2023-09-01 | |
| S e l l e c k ZHONG GUO | S5489-100mg |
Prednisone acetate |
125-10-0 | 99.8% | 100mg |
¥811.48 | 2023-09-15 | |
| ChemScence | CS-0013902-500mg |
Prednisone acetate |
125-10-0 | 99.71% | 500mg |
$50.0 | 2022-04-28 | |
| ChemScence | CS-0013902-1g |
Prednisone acetate |
125-10-0 | 99.71% | 1g |
$60.0 | 2022-04-28 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P829896-1g |
Prednisone 21-acetate |
125-10-0 | 98% | 1g |
¥560.00 | 2022-10-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P829896-5g |
Prednisone 21-acetate |
125-10-0 | 98% | 5g |
¥1,620.00 | 2022-10-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P829896-25g |
Prednisone 21-acetate |
125-10-0 | 98% | 25g |
¥3,240.00 | 2022-10-10 | |
| abcr | AB506880-1 g |
Prednisone acetate; . |
125-10-0 | 1g |
€124.90 | 2023-07-10 | ||
| abcr | AB506880-5 g |
Prednisone acetate; . |
125-10-0 | 5g |
€394.50 | 2023-07-10 |
Prednisone Acetate Suppliers
Prednisone Acetate Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Gluco/mineralocorticoids, progestogins and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Pregnane steroids Gluco/mineralocorticoids, progestogins and derivatives
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients
- Solvents and Organic Chemicals Organic Compounds
Additional information on Prednisone Acetate
Prednisone Acetate (CAS No: 125-10-0) – A Comprehensive Overview
Prednisone Acetate, with the chemical formula C₂₁H₂₈F₂O₅ and a CAS number of 125-10-0, is a synthetic corticosteroid widely used in medical practice for its potent anti-inflammatory and immunosuppressive properties. This compound, derived from prednisone, is primarily utilized in the treatment of various inflammatory and autoimmune disorders due to its ability to modulate the immune response effectively.
The mechanism of action of Prednisone Acetate involves its conversion to prednisone within the body, which then binds to glucocorticoid receptors. This binding leads to the inhibition of pro-inflammatory cytokines and transcription factors, thereby reducing inflammation and immune responses. The acetate form enhances the solubility and bioavailability of prednisone, making it more suitable for oral administration.
Recent research has highlighted the multifaceted applications of Prednisone Acetate in modern medicine. Studies have demonstrated its efficacy in managing severe asthma exacerbations, where it provides rapid relief by suppressing airway inflammation. Additionally, it has been found to be beneficial in treating rheumatoid arthritis, a chronic inflammatory disorder that affects millions globally. The compound's ability to reduce joint pain and swelling significantly improves the quality of life for patients.
In oncology, Prednisone Acetate plays a crucial role in the management of certain types of cancer, particularly hematological malignancies. Its immunosuppressive properties help in preventing graft-versus-host disease (GVHD) after stem cell transplants. Furthermore, it is used as a palliative treatment to manage symptoms associated with advanced cancers, providing relief from inflammation-induced complications.
The pharmacokinetics of Prednisone Acetate are well-documented, with an average half-life ranging from 3 to 4 hours after oral administration. This rapid metabolism necessitates frequent dosing schedules to maintain therapeutic levels. However, recent advancements in drug delivery systems have led to the development of slow-release formulations, which allow for once-daily dosing and improved patient compliance.
One of the key challenges in using Prednisone Acetate is its potential for systemic side effects, particularly when used long-term. These side effects include weight gain, hyperglycemia, osteoporosis, and adrenal suppression. To mitigate these effects, clinicians often employ dose tapering protocols and combination therapies that minimize the risk of adverse reactions while maintaining therapeutic efficacy.
The role of Prednisone Acetate in emergency medicine cannot be overstated. In cases of severe allergic reactions (anaphylaxis), it serves as an adjunct therapy alongside antihistamines and epinephrine. Its ability to rapidly reduce systemic inflammation helps stabilize patients until further treatment can be initiated.
Recent clinical trials have also explored the use of Prednisone Acetate in neurology, particularly in conditions like multiple sclerosis (MS) and neuromyelitis optica (NMO). The compound has shown promise in reducing relapse rates and improving long-term outcomes for patients with these autoimmune disorders. Its anti-inflammatory effects help in modulating the disease process and slowing down neurodegeneration.
The synthesis and purification of Prednisone Acetate adhere to stringent pharmaceutical standards to ensure high purity and efficacy. Modern manufacturing techniques employ advanced chromatography and crystallization processes to produce batches that meet international regulatory requirements. These processes are continuously refined to enhance yield and reduce environmental impact.
The future direction of research on Prednisone Acetate includes exploring novel delivery mechanisms such as nanotechnology-based formulations. These innovations aim to improve drug targeting and reduce systemic side effects by delivering the compound directly to affected tissues. Additionally, studies are underway to identify genetic markers that can predict individual responses to prednisone therapy, enabling personalized medicine approaches.
In conclusion, Prednisone Acetate (CAS No: 125-10-0) remains a cornerstone in modern medicine due to its versatile therapeutic applications. Its ability to modulate inflammation and immune responses makes it indispensable in treating a wide range of conditions from autoimmune disorders to cancer management. As research continues to uncover new applications and improve delivery systems, the compound's role in healthcare is poised to expand even further.
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